potassium;2,2,3,3-tetrafluoropropanoate potassium;2,2,3,3-tetrafluoropropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13297094
InChI: InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1
SMILES:
Molecular Formula: C3HF4KO2
Molecular Weight: 184.13 g/mol

potassium;2,2,3,3-tetrafluoropropanoate

CAS No.:

Cat. No.: VC13297094

Molecular Formula: C3HF4KO2

Molecular Weight: 184.13 g/mol

* For research use only. Not for human or veterinary use.

potassium;2,2,3,3-tetrafluoropropanoate -

Specification

Molecular Formula C3HF4KO2
Molecular Weight 184.13 g/mol
IUPAC Name potassium;2,2,3,3-tetrafluoropropanoate
Standard InChI InChI=1S/C3H2F4O2.K/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1
Standard InChI Key JCMUVGLPXQXZFM-UHFFFAOYSA-M
Isomeric SMILES C(C(C(=O)[O-])(F)F)(F)F.[K+]
Canonical SMILES C(C(C(=O)[O-])(F)F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate belongs to the PFAS family, characterized by a fully fluorinated carbon chain. The compound’s IUPAC name, potassium;2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate, reflects its complex structure: a propanoate backbone substituted with four fluorine atoms at the 2,2,3,3 positions and a heptafluoropropoxy group at the 3-position . The potassium counterion enhances solubility in polar solvents, facilitating its use in aqueous formulations.

Synthesis and Production Methods

The synthesis of potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate involves multi-step reactions under controlled conditions. While detailed protocols remain proprietary, general methodologies can be inferred from related fluorinated compound syntheses.

Key Synthetic Routes

Patent CN106278887A describes the preparation of tetrafluoropropionic esters via hydrolysis and esterification of N,N-diethyl-2,3,3,3-tetrafluoroalanine in the presence of acids/bases and alcohols . Although this method focuses on ester derivatives, analogous pathways could yield the potassium salt through saponification or ion exchange. For example:

  • Hydrolysis: N,N-diethyl-2,3,3,3-tetrafluoroalanine undergoes acidic hydrolysis to form 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionic acid.

  • Neutralization: Reaction with potassium hydroxide yields the potassium salt .

Reactions typically occur under inert atmospheres (e.g., nitrogen) to prevent degradation, with temperatures ranging from 25°C to 130°C depending on the step . Catalysts such as magnesium chloride or sulfuric acid improve yields, as demonstrated in patent examples achieving purities exceeding 98% .

Physicochemical Properties

The compound’s fluorinated structure imparts distinct properties critical to its functionality:

Thermal and Chemical Stability

The carbon-fluorine bond, one of the strongest single bonds in organic chemistry (bond dissociation energy ≈ 485 kJ/mol), confers remarkable thermal stability. This allows the compound to withstand temperatures exceeding 200°C without decomposition, making it suitable for high-temperature industrial processes.

Solubility and Surface Activity

As a surfactant, the compound exhibits amphiphilic behavior:

  • Hydrophobic segment: The perfluorinated chain repels water.

  • Hydrophilic head: The carboxylate group interacts with polar solvents.
    This duality enables it to reduce surface tension in aqueous systems, a property leveraged in firefighting foams and coating formulations.

Environmental Persistence

Like many PFAS, the compound resists biodegradation due to its stable fluorinated backbone. Half-life estimates in aquatic environments exceed several years, raising concerns about bioaccumulation and trophic transfer.

Industrial and Research Applications

Surfactant and Emulsifier

The compound’s surfactant properties make it effective in:

  • Polymer production: Stabilizing fluoropolymer emulsions during polymerization.

  • Firefighting foams: Formulating aqueous film-forming foams (AFFF) for hydrocarbon fires.

  • Coating technologies: Enhancing spreadability and water resistance in paints .

Environmental Research

Future Directions and Alternatives

Safer PFAS Alternatives

Ongoing research aims to develop shorter-chain fluorinated compounds with reduced persistence. For example, perfluorobutane sulfonic acid (PFBS) exhibits lower bioaccumulation potential while retaining surfactant efficacy.

Remediation Technologies

Advanced oxidation processes (AOPs) and granular activated carbon (GAC) filtration show promise in degrading or sequestering PFAS compounds, though scalability remains a challenge.

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